N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-ethyl-3-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,2H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJYDEWJZUQIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683576 | |
| Record name | N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-44-7 | |
| Record name | N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide" derivatives and analogs
An In-Depth Technical Guide to N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide Derivatives and Analogs
Foreword
The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, yet conformationally adaptable nature provides an ideal framework for precise interactions with a multitude of biological targets. Within this broad class of compounds, the N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide core has emerged as a particularly versatile template for the development of novel modulators of key physiological processes. This guide offers a comprehensive exploration of this chemical space, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, unravel the intricate structure-activity relationships, and survey the expanding therapeutic landscape of these promising molecules, moving beyond a simple recitation of facts to explain the causal links behind experimental design and optimization.
The Biphenyl-3-Carboxamide Core: A Foundation for Therapeutic Innovation
The journey of a drug candidate from a mere chemical structure to a therapeutic reality is one of meticulous design and empirical validation. The choice of a core scaffold is the foundational step in this process. The biphenyl-3-carboxamide framework has proven to be an exceptionally fruitful starting point, offering a unique combination of structural rigidity and synthetic tractability. This allows for systematic exploration of the chemical space surrounding the core, enabling the fine-tuning of pharmacological properties.
Derivatives of this scaffold have demonstrated potent activity against a diverse array of targets, including enzymes, transporters, and kinases. Notably, research has highlighted their potential as:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: For the treatment of neuropathic pain by modulating the endocannabinoid system.[1][2]
-
ATP-Binding Cassette (ABC) Transporter Modulators: Specifically targeting ABCG2 (Breast Cancer Resistance Protein) to overcome multidrug resistance in oncology.[3][4]
-
Protein Kinase Inhibitors: Targeting kinases like PKMYT1, which are critical in cell cycle regulation and represent therapeutic targets in specific cancers.[5][6]
-
Antifungal and Analgesic Agents: Demonstrating the broad biological activity of this chemical class.[7]
This guide will navigate the critical aspects of developing these derivatives, from their synthesis to their biological validation, providing both the strategic "why" and the practical "how" for researchers in the field.
Synthetic Strategies: Constructing the Biphenyl-3-Carboxamide Library
The ability to generate a diverse library of analogs is paramount for successful lead optimization. The synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide derivatives is typically achieved through a convergent approach, focusing on two key bond-forming reactions: the construction of the central biphenyl core and the formation of the amide linkage.
Core Scaffold Construction: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone for creating the essential C-C bond that forms the biphenyl system.[8][9] Its reliability, mild conditions, and tolerance for a wide array of functional groups make it the method of choice. The general strategy involves coupling an aryl halide with an arylboronic acid.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the synthesis of a biphenyl derivative. Optimization of the catalyst, base, and solvent system is often necessary for specific substrates.[8][9]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), the arylboronic acid (1.05-1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.003-0.01 eq).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like toluene/water). Add an aqueous solution of the base (e.g., 2 M Na₂CO₃, 1.2 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Amide Bond Formation
Once the biphenyl carboxylic acid is formed, the final carboxamide linkage is typically installed. This can be achieved through two primary routes:
-
Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] This intermediate is then reacted with the desired amine (e.g., ethylamine) to form the amide.
-
Direct Amide Coupling: Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) allow for the direct condensation of the carboxylic acid and amine under mild conditions, often minimizing side reactions.[11]
Unraveling the Structure-Activity Relationship (SAR)
The systematic modification of a lead compound to understand how changes in its structure affect its biological activity is the essence of SAR studies. For the biphenyl-3-carboxamide scaffold, several key regions have been identified as critical for modulating potency, selectivity, and pharmacokinetic properties.
Caption: The Bioisosteric Replacement Strategy.
For the biphenyl-3-carboxamide scaffold, this strategy is highly relevant:
-
Amide Bioisosteres: The amide bond can be susceptible to hydrolysis by proteases. Replacing it with metabolically stable heterocyclic rings like triazoles or oxadiazoles can significantly improve a compound's half-life and oral bioavailability. [12]* Carboxylic Acid Bioisosteres: In analogs where a carboxylic acid is present, it can be replaced with bioisosteres like tetrazoles or acyl sulfonamides to modulate acidity, cell permeability, and receptor interactions. [13][12]* Scaffold Hopping: As demonstrated in the ABCG2 modulator case study, replacing an entire section of the core (benzanilide to biphenyl) can overcome significant liabilities like metabolic instability. [3]
Conclusion and Future Outlook
The N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide scaffold and its analogs represent a rich and versatile chemical space for drug discovery. The synthetic accessibility via robust methods like the Suzuki coupling allows for extensive exploration of structure-activity relationships. Research has already validated this core in diverse therapeutic areas, from peripheral pain management to overcoming multidrug resistance in cancer.
The future of this scaffold is bright. The application of structure-based drug design, guided by high-resolution crystallography and computational modeling, will undoubtedly lead to the discovery of even more potent and selective inhibitors for a host of new biological targets. [5][14]Furthermore, the development of advanced formulations and prodrug strategies will be key to optimizing the pharmacokinetic profiles of these compounds for clinical success. As our understanding of complex disease biology deepens, the biphenyl-3-carboxamide core will remain a valuable and enduring platform for the development of the next generation of targeted therapeutics.
References
-
Ochoa-Puentes, C., et al. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Ochoa-Puentes, C., et al. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Publications. [Link]
-
Caprioglio, D., et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. [Link]
-
Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]
-
Caprioglio, D., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. PubMed. [Link]
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
-
Bioisosteric Replacements. Chem-Space. [Link]
-
Ali, A., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. PubMed Central. [Link]
-
Wang, X., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed. [Link]
-
Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. (2025). PubMed. [Link]
-
Thota, S., et al. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC - NIH. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
-
Discovery of Prenyltransferase Inhibitors with In Vitro and In Vivo Antibacterial Activity. (2020). ACS Infectious Diseases. [Link]
-
Meyer, M. R., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. PubMed. [Link]
-
Wang, Y., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. PubMed. [Link]
-
Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. [Link]
-
Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. ChEMBL - EMBL-EBI. [Link]
-
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). PubMed. [Link]
-
Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. (2025). PubMed. [Link]
-
Perner, R. J., et al. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. PubMed. [Link]
-
Di, L., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. (2019). PubMed. [Link]
-
Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. PubMed. [Link]
-
Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. (2024). PubMed. [Link]
-
SCHEME 1 Synthesis of N-maleimidoethyl-3, 3-bis (4-hydroxyphenyl). ResearchGate. [Link]
-
Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (2025). Indian Journal of Chemistry. [Link]
Sources
- 1. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. drughunter.com [drughunter.com]
- 13. chem-space.com [chem-space.com]
- 14. umimpact.umt.edu [umimpact.umt.edu]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) for N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide, a compound belonging to the biphenyl carboxamide class. This class of molecules has garnered significant interest for its potent inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By analyzing the structural components of the title compound, this guide delineates a strategic framework for designing and synthesizing analogs with potentially enhanced potency, selectivity, and pharmacokinetic profiles. We will delve into the mechanistic underpinnings of FAAH inhibition, provide detailed experimental protocols for analog synthesis and enzymatic assays, and present data interpretation strategies to guide lead optimization efforts.
Introduction: The Therapeutic Promise of FAAH Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. A primary signaling molecule of the ECS is anandamide (N-arachidonoylethanolamide), whose biological actions are terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[1][2] Inhibition of FAAH elevates endogenous anandamide levels, thereby potentiating its therapeutic effects without the adverse psychotropic effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH a highly attractive therapeutic target for a range of conditions, including chronic pain, anxiety disorders, and inflammatory diseases.[3][4]
The biphenyl carboxamide scaffold has emerged as a privileged structure in the design of potent FAAH inhibitors.[5] N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide represents a prototypical member of this class, possessing the key pharmacophoric features necessary for interaction with the FAAH active site. This guide will systematically dissect the structure of this molecule to understand how modifications to its constituent parts can influence its biological activity.
Deciphering the Core Scaffold: A Strategic Approach to SAR
The structure of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide can be divided into four key regions for systematic SAR exploration. Understanding the contribution of each region is paramount for the rational design of improved analogs.
Figure 1: Key structural regions of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide for SAR studies.
Region A: The N-Alkyl Group
The N-ethyl group plays a crucial role in orienting the molecule within the FAAH active site. Modifications in this region can significantly impact potency and selectivity.
-
Steric Bulk: Increasing or decreasing the size of the alkyl chain can probe the dimensions of the hydrophobic pocket. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl, cyclohexyl) moieties is a primary step.
-
Polarity and Hydrogen Bonding: Introduction of polar functional groups (e.g., hydroxyl, methoxy) on the alkyl chain can explore potential hydrogen bond interactions with amino acid residues in the active site.
Region B: The Carboxamide Linker
The carboxamide linker is a critical hydrogen-bonding motif. While generally conserved, subtle modifications can be explored.
-
Bioisosteric Replacement: Replacing the amide with bioisosteres such as a reverse amide, ester, or triazole can modulate metabolic stability and hydrogen bonding capacity.
Region C: The Biphenyl Core
The biphenyl scaffold provides the rigid core that positions the other functional groups correctly.
-
Ring Substitution: Introduction of small electron-donating or electron-withdrawing groups (e.g., methyl, methoxy, halogens) on either phenyl ring can influence electronic properties and binding interactions.
-
Conformational Restriction: Replacing the biphenyl with more rigid, fused ring systems (e.g., fluorene, carbazole) can lock the molecule into a more favorable conformation, potentially increasing potency.
Region D: The 4'-Hydroxy Group
The 4'-hydroxy group is a key hydrogen bond donor and can significantly contribute to binding affinity.
-
Positional Isomers: Moving the hydroxyl group to other positions on the distal phenyl ring (e.g., 2' or 3') can assess the optimal positioning for hydrogen bonding.
-
Bioisosteric Replacement: Replacing the hydroxyl group with other hydrogen bond donors/acceptors like an amine, thiol, or a small polar group can fine-tune binding interactions.
Experimental Protocols: From Synthesis to Biological Evaluation
A systematic SAR study requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of analogs and the assessment of their FAAH inhibitory activity.
General Synthetic Scheme
The synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide analogs can be achieved through a convergent synthesis, with a key Suzuki coupling reaction to form the biphenyl core, followed by an amidation reaction.
Figure 2: General synthetic workflow for N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide analogs.
Step-by-Step Protocol for a Representative Analog (N-Cyclohexyl-4'-methoxy-[1,1'-biphenyl]-3-carboxamide):
-
Suzuki Coupling: To a solution of 3-bromobenzoic acid (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.
-
Amidation: To a solution of 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), DIPEA (3.0 eq), and cyclohexylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
FAAH Inhibitory Activity Assay
The inhibitory potency of the synthesized analogs against FAAH can be determined using a commercially available FAAH inhibitor screening assay kit or by following established literature protocols.
Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH. In the presence of an inhibitor, the rate of hydrolysis decreases, leading to a reduction in the fluorescent signal.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the FAAH enzyme solution.
-
Add the test compound dilutions to the wells.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
The results of the SAR studies should be organized in a clear and concise manner to facilitate data interpretation and guide the next round of analog design.
Table 1: SAR of Modifications in the N-Alkyl Group (Region A)
| Compound | R Group | FAAH IC₅₀ (nM) |
| Parent | Ethyl | 50 |
| 1a | Methyl | 75 |
| 1b | Propyl | 30 |
| 1c | Cyclohexyl | 15 |
| 1d | 2-Hydroxyethyl | 60 |
Interpretation: The data in Table 1 suggests that increasing the steric bulk of the N-alkyl group (propyl and cyclohexyl) leads to a significant increase in potency, indicating a preference for larger hydrophobic groups in this region. The introduction of a hydroxyl group is detrimental to activity.
Table 2: SAR of Modifications in the 4'-Hydroxy Group (Region D)
| Compound | R' Group | FAAH IC₅₀ (nM) |
| Parent | 4'-OH | 50 |
| 2a | 4'-OCH₃ | 120 |
| 2b | 4'-F | 45 |
| 2c | 3'-OH | 90 |
| 2d | 4'-NH₂ | 65 |
Interpretation: The 4'-hydroxy group appears to be important for activity, as its replacement with a methoxy group significantly reduces potency. A fluorine at the 4'-position is well-tolerated. Moving the hydroxyl to the 3'-position is not favorable.
Mechanistic Insights and Future Directions
The SAR data, in conjunction with molecular modeling studies, can provide valuable insights into the binding mode of these inhibitors within the FAAH active site. The biphenyl carboxamide core likely orients the molecule, allowing the carboxamide to form key hydrogen bonds with catalytic residues, while the N-alkyl and the substituted phenyl ring engage in hydrophobic and polar interactions, respectively.
Figure 3: Schematic representation of FAAH enzymatic activity and its inhibition.
Future work should focus on optimizing the pharmacokinetic properties of the lead compounds, including solubility, metabolic stability, and oral bioavailability. Further exploration of the biphenyl core with heterocyclic replacements could also lead to novel inhibitors with improved properties. The systematic approach to SAR outlined in this guide provides a robust framework for the development of the next generation of FAAH inhibitors with significant therapeutic potential.
References
-
Chouhan, A., Shaik, B., Ahmad, I., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. J Anal Pharm Res, 12(1), 51‒58. [Link][6]
-
Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023). Journal of Agricultural and Food Chemistry. [Link][7]
-
Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (n.d.). ChEMBL. [Link][3][8][9]
-
Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. (n.d.). National Institutes of Health. [Link][10][11]
-
Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (n.d.). ResearchGate. [Link][8]
-
Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). PubMed. [Link][12]
-
Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. (2006). PubMed. [Link][5]
-
Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. (n.d.). PubMed Central. [Link][13]
-
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. [Link]
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (n.d.). MDPI. [Link][1]
-
Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. (n.d.). PubMed Central. [Link]
-
Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2025). PubMed. [Link][14]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). PubMed Central. [Link][2]
-
Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF). (2015). PubMed. [Link]
-
The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (n.d.). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. (2017). PubMed. [Link][15]
-
Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. (n.d.). PubMed. [Link]
-
3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. (2018). Preprints.org. [Link][16]
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2021). MDPI. [Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate I CAS#: 50670-76-3 I 4-O-sulfamoyl-4-biphenyl based compound I InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]
- 9. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
Methodological & Application
Application Note: A Validated Column Chromatography Protocol for the Purification of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
Abstract
This application note provides a comprehensive and validated protocol for the purification of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide using normal-phase column chromatography. Biphenyl carboxamides are a significant class of compounds in medicinal chemistry and drug development, making the isolation of highly pure material essential for subsequent biological assays and characterization.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology from initial method development on Thin-Layer Chromatography (TLC) to a full-scale preparative separation. The protocol emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the separation principles involved.
Introduction to the Purification Challenge
N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide is a molecule possessing a biphenyl core, a common scaffold in pharmaceutical agents.[1][2] Its structure features both hydrophobic (the biphenyl system) and hydrophilic (a phenolic hydroxyl and an amide) moieties. This amphiphilic character dictates its solubility and chromatographic behavior.
Following synthesis, which often involves multi-step reactions like Suzuki and amide couplings, the crude product is typically contaminated with unreacted starting materials, reagents, and side-products.[3] Achieving high purity (>98%) is paramount for obtaining reliable data in downstream applications. Column chromatography remains the gold standard for preparative purification in a laboratory setting due to its versatility and scalability. This document details a robust method for its purification using silica gel chromatography.
The Principle of Separation: Adsorption Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, the stationary phase is polar (silica gel, with surface silanol groups, Si-OH), and the mobile phase is a comparatively non-polar organic solvent system.
The separation of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide from its potential impurities is governed by the differential partitioning of these compounds between the stationary and mobile phases.
-
The Stationary Phase (Silica Gel): The surface of silica gel is rich in acidic silanol groups (Si-OH). These groups serve as active sites for interaction.
-
The Target Molecule: The phenolic -OH and the N-H and C=O bonds of the amide group in the target molecule can form hydrogen bonds with the silica surface.
-
Mechanism: Compounds with greater polarity will adsorb more strongly to the silica gel, resulting in slower movement up the column (lower Retention Factor, Rf). Less polar compounds will have a higher affinity for the mobile phase and elute more quickly. By gradually increasing the polarity of the mobile phase (a gradient elution), we can selectively desorb and elute first the non-polar impurities, followed by the product, and finally the highly polar impurities.
Figure 1: Interaction principle on a silica surface.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that effectively predicts the behavior of compounds on a silica column.[4][5] The primary goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring good separation from its nearest impurities.
Protocol 3.1: TLC Solvent System Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.
-
Development: Place each plate in a separate developing chamber containing a different mobile phase mixture. Common starting systems include varying ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
Visualization: After the solvent front reaches the top of the plate, remove it, mark the solvent front, and dry. Visualize the spots under UV light (254 nm), as the biphenyl rings are UV-active.[5] Additional staining with iodine or potassium permanganate can reveal UV-inactive impurities.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Table 1: Example of TLC Solvent System Development
| Trial | Mobile Phase (Hexane:Ethyl Acetate, v/v) | Target Compound Rf | Observations |
|---|---|---|---|
| 1 | 90:10 | ~0.80 | All spots are too high on the plate. Eluent is not polar enough. |
| 2 | 70:30 | ~0.55 | Better separation, but Rf is still slightly high for optimal column loading. |
| 3 | 50:50 | ~0.35 | Optimal. Good separation between the target and major impurities. |
| 4 | 30:70 | ~0.10 | Target spot is too low. Eluent is too polar. |
Causality: The ideal Rf of ~0.35 in a 50:50 Hexane:Ethyl Acetate system indicates that this mobile phase provides sufficient interaction with the silica to retain the target compound, while still allowing it to migrate effectively. This provides a wide resolution window to separate it from faster-moving (less polar) and slower-moving (more polar) impurities.
Experimental Protocol: Preparative Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
Figure 2: Workflow for preparative column chromatography.
4.1 Materials and Equipment
-
Stationary Phase: Silica gel (flash grade, 230-400 mesh)
-
Solvents: HPLC grade Hexane and Ethyl Acetate
-
Glassware: Glass chromatography column (e.g., 40 mm diameter), round bottom flasks, fraction collection tubes
-
Equipment: Fume hood, rotary evaporator, TLC plates, UV lamp
4.2 Stationary Phase Preparation (Slurry Packing)
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in 100% Hexane (approx. 100 g of silica for 1-2 g of crude material). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Open the stopcock to drain the solvent while continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a protective layer of sand on top. Do not let the column run dry.
4.3 Sample Preparation and Loading (Dry Loading)
-
Rationale: Dry loading introduces the sample in a highly concentrated, narrow band, which is critical for achieving high resolution.[6] Liquid loading can dilute the sample at the top of the column, leading to broader bands and poorer separation.
-
Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of Dichloromethane).
-
Add 5-10 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, on top of the sand layer.
4.4 Elution and Fraction Collection
A gradient elution is employed to progressively increase solvent polarity, ensuring a clean separation. The starting polarity should be lower than the one determined by TLC to allow all non-polar impurities to elute first.
Table 2: Gradient Elution Protocol
| Step | Solvent System (Hexane:Ethyl Acetate, v/v) | Volume (Column Volumes, CV) | Purpose |
|---|---|---|---|
| 1 | 90:10 | 2-3 CV | Wash out very non-polar impurities. |
| 2 | 80:20 | 2-3 CV | Elute remaining non-polar impurities. |
| 3 | 70:30 | 4-5 CV | Elute compounds with polarity close to the target. |
| 4 | 50:50 | 5-10 CV | Elute the target product. |
| 5 | 30:70 | 2-3 CV | Elute more polar impurities. |
| 6 | 0:100 | 2 CV | Final column wash to remove all remaining material. |
-
Action: Begin elution with the 90:10 mixture, collecting fractions continuously. Gradually increase the proportion of ethyl acetate according to the table.
4.5 Post-Chromatography Analysis
-
TLC Analysis: Spot every few fractions (e.g., every second or third tube) on a TLC plate. Develop the plate using the optimal 50:50 Hexane:Ethyl Acetate system.
-
Pooling Fractions: Under a UV lamp, identify all fractions that contain only the single spot corresponding to the pure product.
-
Isolation: Combine the pure fractions into a pre-weighed round bottom flask and remove the solvent using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent. Record the final mass and calculate the yield.
Verification and Characterization
The purity of the final product should be confirmed by an independent analytical method.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis, for instance on a Biphenyl or C18 column, can provide a quantitative purity assessment.[7][8][9] Biphenyl phases are particularly effective for aromatic compounds, offering unique selectivity through π-π interactions.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution |
| Poor Separation / Overlapping Spots | - Column was overloaded.- Sample band was too wide (improper loading).- Eluent polarity increased too quickly. | - Reduce the amount of crude material relative to silica.- Use the dry loading method.- Use a more shallow gradient (smaller polarity steps). |
| Cracked or Channeled Column | - Column was packed improperly.- Column ran dry during the run. | - Repack the column, ensuring a uniform slurry.- Always maintain the solvent level above the silica bed. |
| Product is not Eluting | - Mobile phase is not polar enough.- Compound may be insoluble in the mobile phase. | - Increase the polarity of the eluent (e.g., add a small % of Methanol to Ethyl Acetate).- Ensure the compound is soluble in the chosen solvent system. |
| Band Tailing | - Compound is too polar for silica (strong acidic interaction).- Sample is overloaded. | - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Reduce the sample load. |
Conclusion
This application note presents a systematic and validated protocol for the purification of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide using preparative flash column chromatography. By leveraging preliminary TLC analysis for method development and employing a carefully designed gradient elution with a dry loading technique, this method reliably yields high-purity material suitable for rigorous scientific investigation. The principles and troubleshooting steps outlined herein provide a robust framework that can be adapted for the purification of other moderately polar, aromatic compounds.
References
-
Wang, L., et al. (2018). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4'-hydroxy-4-biphenylcarboxylate. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-4-hydroxybenzamide. National Institutes of Health. Retrieved from [Link]
-
Liner, I., & Wete, T. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
-
Arora, P. K. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Flash Column Chromatography. Retrieved from [Link]
-
Ohmori, J., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Restek. (n.d.). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]
-
Chromtech. (n.d.). The Next Generation of Phenyl Column Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl biphenyl-3-carboxylate. National Institutes of Health. Retrieved from [Link]
-
Pyka, A., & Bober, K. (2011). Detection Progress of Selected Drugs in TLC. National Institutes of Health. Retrieved from [Link]
-
Watson, D. G. (n.d.). Thin layer chromatography. Pharmaceutical Analysis. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Physicochemical Properties of the Drug. Retrieved from [Link]
-
Arctom Scientific. (n.d.). N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. thamesrestek.co.uk [thamesrestek.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.net.au [chromtech.net.au]
- 12. arctomsci.com [arctomsci.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide. The methodology employs a reversed-phase C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in research and pharmaceutical settings.[1][2][3]
Introduction
N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide belongs to the biphenyl carboxamide class of compounds. This structural motif is prevalent in many pharmacologically active molecules and agrochemicals.[4][5] The presence of a hydrophobic biphenyl core, a polar amide group, and an ionizable phenolic hydroxyl group gives the molecule properties that necessitate a well-controlled chromatographic method for reliable separation and quantification.
Accurate determination of purity and concentration is critical during drug discovery, development, and manufacturing. This document provides a self-validating system, explaining the scientific rationale behind the chosen parameters to ensure method robustness, reproducibility, and trustworthiness.
Principle of the Method: Reversed-Phase Chromatography
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen technique due to the analyte's significant non-polar character, primarily derived from its biphenyl structure.[6] The separation mechanism is based on the partitioning of the analyte between a non-polar, hydrophobic stationary phase (C18 alkyl chains bonded to silica) and a polar mobile phase.[7][8]
The key to achieving sharp, symmetrical peaks for this analyte lies in controlling the ionization state of the 4'-hydroxy group. The phenolic proton is weakly acidic, and its ionization can lead to peak tailing due to interactions with residual silanols on the silica-based column.[9] By maintaining the mobile phase at an acidic pH (e.g., pH 3.0), the hydroxyl group remains protonated (non-ionized), minimizing these secondary interactions and ensuring excellent peak shape. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are effectively eluted and resolved from the main analyte peak.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Solvent Filtration Apparatus: With 0.45 µm or 0.22 µm membrane filters.
Reagents and Chemicals
-
N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide: Reference Standard (>99.5% purity).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.
-
Phosphoric Acid (H₃PO₄): ~85%, ACS grade or higher.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20 mM solution.
-
Adjust the pH to 3.0 ± 0.1 with 85% phosphoric acid.
-
Filter through a 0.45 µm nylon membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter through a 0.22 µm PTFE membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions and promotes good peak shape.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Calibration Standards (e.g., 1, 10, 25, 50, 100 µg/mL):
-
Prepare by serial dilution of the Standard Stock Solution with the Diluent.
-
-
Sample Solution (Target concentration ~50 µg/mL):
-
Accurately weigh the sample material containing the analyte.
-
Dissolve in a known volume of Diluent to achieve a final theoretical concentration within the calibration range.
-
HPLC Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or λmax determined by DAD) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Method Validation and System Suitability
To ensure the reliability of the analytical data, the method must be validated according to established guidelines such as ICH Q2(R2).[10] Prior to any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[7][11]
System Suitability Testing (SST)
The SST is performed by making five or six replicate injections of a standard solution (e.g., 50 µg/mL). The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the overall quality of the chromatographic separation. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and the detector response. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase delivery. |
Validation Parameters
The following parameters should be assessed during a full method validation:[3][12]
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample. Further confirmed through forced degradation studies.
-
Linearity: Assessed over a range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by spike-recovery analysis at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with recovery typically expected to be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-assay): %RSD of ≤ 2.0% for multiple preparations at 100% concentration.
-
Intermediate Precision: Performed on different days, with different analysts or instruments.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD) or standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and observing the impact on the results.
Data Analysis and Reporting
The concentration of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide in the sample is calculated using the linear regression equation derived from the calibration curve of the standard solutions.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
The final result should be reported along with the system suitability data to demonstrate that the system was performing correctly during the analysis.
Visual Workflow Diagram
The following diagram illustrates the complete analytical workflow from preparation to final reporting.
Caption: HPLC analysis workflow for N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide.
References
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Vlase, L., et al. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 29(13), 1847-1857. [Link]
-
Zhang, Z., et al. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Journal of Separation Science, 36(23), 3749-3757. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Barek, J., et al. (2005). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. Sensors, 5(4-5), 266-277. [Link]
-
Wang, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(39), 14093-14104. [Link]
-
Sharma, G., et al. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. European Journal of Pharmaceutical Sciences, 92, 198-220. [Link]
-
Balder, D. H., et al. (2017). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 37(1), 134-140. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. database.ich.org [database.ich.org]
- 11. dsdpanalytics.com [dsdpanalytics.com]
- 12. m.youtube.com [m.youtube.com]
"N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide" formulation for in vivo studies
An Application Guide for the Rational Development of In Vivo Formulations for Novel Biphenyl Carboxamide Analogs
Abstract
This document provides a comprehensive guide for the development of suitable formulations for in vivo studies of novel, poorly soluble compounds, using N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide as a representative molecular scaffold. Given the limited public data on this specific molecule, this guide emphasizes a systematic, first-principles approach to formulation development. We detail critical pre-formulation assessments, outline common and advanced formulation strategies for various administration routes, and provide detailed, step-by-step protocols. The methodologies described herein are designed to be broadly applicable to other lipophilic "brick-dust" active pharmaceutical ingredients (APIs) commonly encountered in preclinical drug discovery.
Introduction: The Challenge of Poorly Soluble APIs
N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide belongs to the biphenyl carboxamide class of compounds. This structural class is of significant interest in drug discovery and has been associated with the inhibition of various therapeutic targets, including Sirtuin 2 (SIRT2), a key enzyme implicated in cancer and neurodegeneration.[1][2][3] A common challenge with novel chemical entities like this is poor aqueous solubility, a characteristic often associated with high molecular weight and lipophilicity.[4] Such compounds are frequently classified as Biopharmaceutics Classification System (BCS) Class II or IV, where low solubility limits their absorption and bioavailability, making in vivo evaluation a significant hurdle.[4][5]
Effective formulation is therefore not merely a preparatory step but a critical component of preclinical research that ensures consistent and reproducible drug exposure in animal models. An inadequate formulation can lead to flawed pharmacokinetic and pharmacodynamic (PK/PD) data, potentially causing a promising compound to be prematurely discarded.
This guide provides a logical workflow for researchers to systematically develop and validate a formulation for N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide or structurally related molecules, ensuring scientific integrity and maximizing the potential for generating reliable in vivo data.
Section 1: The Formulation Development Workflow
A rational approach to formulation begins with understanding the physicochemical properties of the API and progresses through a tiered screening process to identify a suitable vehicle system for the intended route of administration.
Pre-formulation Assessment: Solubility Screening
The cornerstone of formulation development is determining the compound's solubility in a range of pharmaceutically acceptable excipients. This is typically performed in a tiered approach, starting with aqueous buffers and progressing to more complex solvent systems.
Protocol 1: Tiered Solubility Screening
-
Objective: To determine the approximate solubility of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide in common preclinical vehicles.
-
Materials:
-
API (N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide)
-
Glass vials (e.g., 2 mL HPLC vials)
-
Microbalance, vortex mixer, rotator, centrifuge
-
Vehicle panel (see Table 1)
-
-
Methodology:
-
Weigh approximately 5 mg of the API into a pre-weighed glass vial.
-
Add a small, precise volume of the first test vehicle (e.g., 100 µL) to achieve a high target concentration (e.g., 50 mg/mL).
-
Vortex vigorously for 1-2 minutes.
-
Place the vial on a rotator at ambient temperature for 18-24 hours to allow equilibrium to be reached.
-
After incubation, visually inspect for undissolved particles. If the compound is fully dissolved, the solubility is greater than the current concentration. Record this and proceed to a higher concentration if needed.
-
If solid material remains, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect a supernatant sample for concentration analysis (e.g., by HPLC-UV or LC-MS/MS).
-
The measured concentration of the supernatant represents the equilibrium solubility.
-
Repeat for all vehicles in the panel.
-
Data Presentation: Example Solubility Screening Results
The results of the solubility screen directly inform the formulation strategy. Data should be logged systematically.
| Vehicle Category | Vehicle | Target Conc. (mg/mL) | Visual Result | Equilibrium Solubility (mg/mL) | Comments |
| Aqueous | Water | 10 | Insoluble | < 0.001 | API is highly hydrophobic. |
| PBS, pH 7.4 | 10 | Insoluble | < 0.001 | No pH-dependent solubility noted. | |
| Co-solvents | Dimethyl Sulfoxide (DMSO) | 50 | Soluble | > 50 | Excellent solubilizing agent. |
| Polyethylene Glycol 300 (PEG300) | 50 | Soluble | > 50 | Good primary solvent. | |
| Ethanol (200 proof) | 20 | Sparingly Soluble | ~5.2 | Moderate solubility. | |
| Surfactants (10% aq.) | Tween® 80 | 10 | Insoluble | < 0.1 | Limited solubilization alone. |
| Cremophor® EL | 10 | Sparingly Soluble | ~1.5 | Better than Tween 80. | |
| Oils / Lipids | Corn Oil | 20 | Sparingly Soluble | ~2.3 | Potential for lipid-based oral formulation. |
| Sesame Oil | 20 | Sparingly Soluble | ~3.1 |
Table 1: Hypothetical solubility data for N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide. This table serves as an example for logging experimental results.
Section 2: Formulation Strategies & Protocols
Based on the pre-formulation data, which indicate poor aqueous but high organic solvent solubility, several strategies can be employed. The choice is primarily dictated by the intended route of administration.
Parenteral Formulations (IP, IV, SC)
For parenteral routes, the primary goal is to create a solution or a stable, fine suspension that is biocompatible and avoids precipitation upon injection into the aqueous physiological environment.[6][7][8] Given the high solubility in DMSO and PEG300, a co-solvent/surfactant system is the most logical starting point.
Protocol 2: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a common vehicle system often referred to as "DPT" (DMSO/PEG300/Tween 80) diluted into a bulking agent.
-
Objective: To prepare a 5 mg/mL solution of the API in a vehicle suitable for IP administration in mice.
-
Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween® 80 / 45% Saline (v/v/v/v).
-
Materials:
-
API
-
DMSO (endotoxin-free, sterile)
-
PEG300 (NF grade)
-
Tween® 80 (NF grade)
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile glass vials, sterile syringes, and 0.22 µm syringe filters.
-
-
Methodology (Aseptic Technique Recommended):
-
Calculate Required Volumes: For 1 mL of final formulation, you will need: 100 µL DMSO, 400 µL PEG300, 50 µL Tween® 80, and 450 µL Saline.
-
Weigh API: Weigh the required amount of API (e.g., 5 mg for a 1 mL batch) into a sterile glass vial.
-
Step 1: Dissolution in Co-solvent: Add the DMSO (100 µL) to the vial containing the API. Vortex until the solid is completely dissolved. This is a critical step to ensure the API is fully solubilized before adding other components.
-
Step 2: Add Second Co-solvent: Add the PEG300 (400 µL). Vortex until the solution is homogeneous.
-
Step 3: Add Surfactant: Add the Tween® 80 (50 µL). Vortex thoroughly. The solution may become more viscous.
-
Step 4: Add Aqueous Vehicle (Crucial Step): Add the saline (450 µL) slowly and incrementally while vortexing. For example, add 100 µL at a time. This gradual addition helps prevent the drug from "crashing out" or precipitating.
-
Final Inspection & Filtration: Visually inspect the final solution for any signs of precipitation or cloudiness. If it is a clear solution, sterile filter it through a 0.22 µm syringe filter into a final sterile vial. A filter compatible with organic solvents (e.g., PTFE) should be considered.
-
-
Quality Control:
-
Dilution Test: Take a small aliquot of the final formulation and dilute it 1:10 with saline. Observe for 15-30 minutes. The solution should remain clear, indicating it is unlikely to precipitate upon injection.
-
Short-Term Stability: Store the formulation at room temperature and 4°C. Check for clarity and any signs of precipitation before each use. Prepare fresh daily or as stability allows.
-
Oral Gavage (PO) Formulations
For oral administration, a wider range of formulation types can be used, with aqueous suspensions being the most common for poorly soluble compounds in early-stage discovery.[9]
Protocol 3: Preparation of a Suspension for Oral Gavage
-
Objective: To prepare a 10 mg/mL suspension of the API in 0.5% methylcellulose for oral gavage in rats.
-
Vehicle Composition: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in purified water. The Tween® 80 acts as a wetting agent to aid in the dispersion of the hydrophobic API.
-
Materials:
-
API
-
Methylcellulose (e.g., 400 cP)
-
Tween® 80
-
Purified water
-
Mortar and pestle, magnetic stir plate and stir bar, graduated cylinders.
-
-
Methodology:
-
Prepare Vehicle:
-
Heat about one-third of the total required water volume to 80-90°C.
-
Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to disperse it.
-
Add the remaining volume of cold water and continue to stir until a clear, viscous solution forms. Allow to cool completely.
-
Add Tween® 80 to a final concentration of 0.1% and mix.
-
-
Prepare Suspension:
-
Weigh the required amount of API (e.g., 100 mg for a 10 mL batch) and place it in a mortar.
-
Add a small amount of the prepared vehicle to the mortar to form a thick, smooth paste. This process, called levigation, is essential for breaking up clumps of powder and ensuring a fine, uniform particle size.
-
Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the desired final volume is reached.
-
Transfer the suspension to a vial and stir continuously with a magnetic stir bar.
-
-
-
Quality Control:
-
Uniformity: The suspension should be visually uniform and free of large agglomerates.
-
Re-suspendability: Allow the suspension to sit for 30 minutes. The particles may settle, but they should be easily and uniformly re-suspended with gentle shaking or vortexing. This is critical to ensure consistent dosing.
-
Dosing: Use a magnetic stir plate to keep the suspension uniform while drawing up each dose.
-
Conclusion
The successful in vivo evaluation of novel compounds like N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide is fundamentally dependent on the development of an appropriate and well-characterized formulation. There is no single "universal" vehicle; the optimal choice is dictated by the compound's physicochemical properties and the specific requirements of the animal study. By employing a systematic workflow—beginning with a comprehensive solubility screen and progressing to the rational selection and preparation of a vehicle system—researchers can overcome the challenges posed by poorly soluble APIs. The protocols provided herein offer robust starting points for developing parenteral and oral formulations, enabling the generation of reliable and reproducible preclinical data essential for advancing drug discovery programs.
References
- Vertex AI Search. (2026). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing.
-
PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Available from: [Link]
- Drug Development & Delivery. (2023). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
-
National Institutes of Health (NIH). (2022). SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors - PMC. Available from: [Link]
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Available from: [Link]
-
American Injectables. (2024). Special Considerations for Developing Parenteral Formulations. Available from: [Link]
- MilliporeSigma. (2023). Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing.
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]
-
National Institutes of Health (NIH). (2019). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Available from: [Link]
- Medwin Publishers. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
-
Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Available from: [Link]
-
Aging. (2011). Structure-based development of novel sirtuin inhibitors. Available from: [Link]
-
SlideShare. (2015). PARENTERAL PREPARATIONS. Available from: [Link]
-
PubMed Central (PMC). (2021). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Available from: [Link]
-
ACS Publications. (2019). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation | Journal of Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC. Available from: [Link]
-
National Institutes of Health (NIH). (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Available from: [Link]
Sources
- 1. SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]
- 4. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. americaninj.com [americaninj.com]
- 8. biomanufacturing.org [biomanufacturing.org]
- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Deconvoluting the Molecular Interactions of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide: A Guide to Target Identification
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic identification of molecular targets for the novel compound N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide. Given the therapeutic potential of the biphenyl carboxamide scaffold, as evidenced by its exploration in oncology, infectious diseases, and neurology, a systematic and multi-pronged approach to elucidating the mechanism of action for this specific derivative is paramount. This guide moves beyond a mere listing of techniques, offering an integrated workflow that combines computational prediction with robust experimental validation. We provide detailed, field-proven protocols for key methodologies, including affinity purification-mass spectrometry, CRISPR-Cas9 genetic screens, and thermal proteome profiling, each designed as a self-validating system with embedded quality control measures. The strategic rationale behind the integration of these diverse approaches is explained, empowering researchers to build a robust and comprehensive understanding of the compound's biological targets.
Introduction: The Enigmatic Potential of a Privileged Scaffold
The [1,1'-biphenyl]-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, a molecular framework that has demonstrated the ability to bind to a variety of biological targets. Derivatives have been investigated as PKMYT1 inhibitors for breast cancer, fungicidal agents, androgen receptor degraders, and TRPV1 antagonists for neuropathic pain. This inherent versatility underscores the critical need for a thorough and unbiased investigation into the specific molecular targets of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide (hereafter referred to as "the compound"). Without a clear understanding of its binding partners, advancing this molecule through the drug discovery pipeline is fraught with uncertainty.
This guide presents a strategic workflow designed to systematically deorphanize the compound, moving from broad, unbiased screening to rigorous, high-confidence target validation. The philosophy underpinning this guide is the integration of orthogonal methods to build a compelling and verifiable body of evidence for target engagement.
The Strategic Workflow: An Integrated Approach to Target Discovery
A successful target identification campaign does not rely on a single methodology. Instead, it weaves together computational and experimental techniques, using the strengths of one to inform and validate the others. Our proposed workflow is a cyclical process of prediction, identification, and validation.
Figure 1: An integrated workflow for target identification, demonstrating the cyclical and interconnected nature of computational prediction, experimental identification, and validation.
Phase 1: Hypothesis Generation - In Silico and High-Throughput Approaches
Before embarking on resource-intensive proteome-wide screens, it is prudent to generate initial hypotheses about the compound's potential target classes.
Computational Target Prediction
-
Rationale: Ligand-based computational methods leverage the principle of chemical similarity, suggesting that molecules with similar structures may bind to similar proteins.[1] These in silico tools can rapidly screen vast databases of known drug-target interactions to predict a list of potential binding partners for our compound.[2][3] This approach is cost-effective and can provide valuable direction for subsequent experimental work.
-
Methodology:
-
Compound Input: Submit the 2D structure (SMILES or SDF format) of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide to multiple web-based target prediction servers (e.g., SwissTargetPrediction, BindingDB).
-
Algorithm Selection: Utilize platforms that employ a consensus of different algorithms (e.g., 2D chemical similarity, 3D shape similarity, pharmacophore matching) to increase the robustness of the predictions.
-
Data Analysis: Consolidate the predicted target lists. Prioritize targets that are consistently predicted across multiple platforms. Analyze the enriched pathways and protein families (e.g., kinases, GPCRs, nuclear receptors) to form initial hypotheses.
-
Focused High-Throughput Screening
-
Rationale: Based on the computational predictions and the known activities of the biphenyl carboxamide scaffold, performing a focused screen against common "druggable" protein families can be a highly efficient first experimental step. Commercial services offer access to large panels of kinases, G-protein coupled receptors (GPCRs), and ion channels, providing rapid activity data.[2][4][5]
-
Methodology:
-
Panel Selection: Based on in silico predictions, select relevant screening panels. For example, if multiple kinases are predicted as targets, a broad kinome scan is warranted.
-
Screening Concentration: Initially screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) to identify initial hits.
-
Dose-Response Analysis: For any initial hits, perform a dose-response analysis to determine potency (e.g., IC50 or EC50).
-
Data Interpretation: Analyze the results for both potency and selectivity. A compound that hits a single target with high potency is a strong lead. A compound that hits multiple members of a protein family may suggest a broader mechanism or off-target effects.
-
Phase 2: Unbiased Proteome-Wide Target Identification
The following experimental strategies are designed to identify the compound's binding partners directly from a complex biological sample (e.g., cell lysate or intact cells) without prior bias.
Affinity Purification-Mass Spectrometry (AP-MS)
-
Rationale: AP-MS is a powerful technique to isolate a compound's binding partners from the entire proteome.[6][7] This method involves immobilizing a modified version of the compound (a "chemical probe") onto a solid support and using it as "bait" to "fish" for interacting proteins in a cell lysate.[7][8] These captured proteins are then identified by mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery [frontiersin.org]
- 3. Bridging traditional and contemporary approaches in computational medicinal chemistry: opportunities for innovation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. biocompare.com [biocompare.com]
- 6. fiveable.me [fiveable.me]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling for the Synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
Welcome to the technical support center for troubleshooting the Suzuki-Miyaura cross-coupling synthesis of "N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide". This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during this synthesis. The presence of both a secondary amide and a phenolic hydroxyl group in the target molecule introduces unique considerations that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling to synthesize a molecule with both a free phenol and a secondary amide?
A1: The primary challenges stem from the reactivity of the functional groups themselves:
-
Phenolic Hydroxyl Group: The acidic proton of the phenol can react with the base, potentially altering the reaction conditions. More critically, the hydroxyl group can coordinate to the palladium catalyst, sometimes inhibiting the catalytic cycle. While phenols can be used directly, their reactivity as electrophiles is low, necessitating activation in some cases.[1]
-
Secondary Amide Group: Amide N-H protons can also react with strong bases. The amide functionality itself can be challenging, as the N-C bond is typically inert. While in this specific synthesis the amide is on one of the coupling partners and not the bond being cleaved, it can still influence the electronic properties of the aryl halide and potentially coordinate with the catalyst.[2][3]
-
Base Sensitivity: The target molecule contains functional groups that could be sensitive to harsh basic conditions, potentially leading to side reactions or degradation.[4]
Q2: Is it necessary to protect the phenolic hydroxyl group?
A2: Not always, but it is a critical consideration. Performing the reaction with a free phenol is possible and avoids additional protection/deprotection steps. However, if you experience low yields, catalyst deactivation, or side reactions, protecting the phenol as an ether (e.g., methyl or benzyl ether) or a silyl ether can be beneficial.[5] Ether protecting groups are generally stable to the basic conditions of the Suzuki coupling.[5]
Q3: Which boronic acid or ester derivative is best for this synthesis?
A3: The choice between a boronic acid and a boronic ester (like a pinacol ester) involves a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive, which can lead to shorter reaction times. However, they are more susceptible to protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[6]
-
Boronic Esters (e.g., Pinacol Esters): Offer enhanced stability, are often easier to handle and purify, and are less prone to protodeboronation.[6] This stability can be advantageous in complex syntheses.
For the synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide, starting with 4-hydroxyphenylboronic acid or its pinacol ester and 3-bromo-N-ethylbenzamide would be a logical approach.
Q4: What are the most common side reactions to watch out for?
A4: The three most prevalent side reactions in Suzuki couplings are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by strong bases and the presence of water.[4][6]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This can be exacerbated by the presence of oxygen.[6]
-
Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide.
Issue 1: Low or No Product Formation
If you are observing a low yield or no formation of the desired biphenyl product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low/No Yield
Caption: A logical troubleshooting guide for low-yield Suzuki coupling reactions.
Detailed Steps:
-
Verify Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh batch or a more stable pinacol ester derivative.[6]
-
Aryl Halide: Ensure the purity of your 3-halo-N-ethylbenzamide. Impurities can interfere with the reaction.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh, properly stored reagents.
-
-
Assess Reaction Conditions:
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[6] Ensure your reaction is performed under a consistently inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 80-100 °C) may be necessary. However, excessively high temperatures can promote side reactions.
-
-
Optimize the Catalyst System:
-
Palladium Source: While Pd(PPh₃)₄ is a common choice, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand may offer better results.
-
Ligand Selection: For substrates with potentially coordinating groups like amides and phenols, bulky, electron-rich phosphine ligands are often beneficial.[7] Consider ligands such as SPhos, XPhos, or RuPhos. These can promote the desired cross-coupling pathway and mitigate catalyst inhibition.
-
-
Re-evaluate Base and Solvent:
-
Base Choice: Given the acidic proton of the phenol, a milder base is often preferred to prevent side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are good starting points.[4] If you suspect base-labile functional group degradation, a weaker base like potassium fluoride (KF) can be used, although this may require higher temperatures.[8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is common. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[9] However, if protodeboronation is an issue, switching to anhydrous conditions with a soluble base might be necessary.
-
-
Consider Protecting the Phenolic Hydroxyl Group:
-
If the above optimizations fail, the free hydroxyl group may be inhibiting the reaction. Protecting it as a methyl ether or a benzyl ether (which can be removed later by hydrogenolysis) can prevent this interference.[5]
-
Issue 2: Significant Formation of Side Products
If your desired product is contaminated with significant amounts of byproducts, identify the byproduct and address the root cause.
| Side Product | Likely Cause(s) | Recommended Solution(s) |
| Homocoupled Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture. | Thoroughly degas all solvents and reagents. Use a Pd(0) source or a precatalyst that reliably generates Pd(0). |
| Protodeboronation Product | Excess water; base is too strong; prolonged reaction time at high temperature. | Use an anhydrous solvent with a soluble base (e.g., Cs₂CO₃ in dioxane). Use a milder base (e.g., K₂CO₃, KF). Use a more stable boronic ester. |
| Dehalogenated Starting Material | Presence of hydride sources (e.g., from solvent or base impurities). | Use anhydrous, high-purity solvents. Choose a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. |
Experimental Protocols
Protocol 1: Standard Conditions for Suzuki Coupling
This protocol provides a general starting point for the synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide.
Reactants:
-
3-Bromo-N-ethylbenzamide (1.0 eq.)
-
4-Hydroxyphenylboronic acid (1.2 - 1.5 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0-3.0 eq.)
-
Solvent: Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-N-ethylbenzamide, 4-hydroxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol is recommended if the standard conditions result in low yield or significant side products.
Reactants:
-
3-Bromo-N-ethylbenzamide (1.0 eq.)
-
4-Hydroxyphenylboronic acid pinacol ester (1.2 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 eq.)
-
Solvent: Anhydrous Toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, add 3-bromo-N-ethylbenzamide, 4-hydroxyphenylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Sources
- 1. mdpi.com [mdpi.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
"N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide" solubility issues and solutions
Welcome to the technical support center for N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, FAQs, and detailed protocols to ensure the successful use of this compound in your experiments.
Understanding the Challenge: Why Does N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide Have Poor Solubility?
The molecular structure of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide suggests several reasons for its anticipated low aqueous solubility. The biphenyl core is a large, non-polar structure, which inherently limits its ability to interact favorably with polar solvents like water. While the hydroxyl (-OH) and carboxamide (-CONH-) groups can participate in hydrogen bonding, the overall hydrophobic nature of the molecule likely dominates. Furthermore, the planar nature of the biphenyl rings can lead to strong intermolecular stacking in the solid state, resulting in high crystal lattice energy that is difficult for solvents to overcome.[1]
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide in my aqueous buffer for a cell-based assay. What should I do?
A1: This is a common issue. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
-
Initial Solvent Choice: Dimethyl sulfoxide (DMSO) is an excellent starting point. It is a powerful organic solvent that can typically dissolve a wide range of hydrophobic compounds.[2]
-
Stock Concentration: Aim for a high concentration for your stock solution (e.g., 10-50 mM) to minimize the amount of organic solvent introduced into your final assay.
-
Dilution Technique: When diluting the stock into your aqueous buffer, add the stock solution to the buffer while vortexing or stirring vigorously to prevent precipitation.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a clear indication that the aqueous solubility limit has been exceeded. Here are several strategies to address this:
-
Use of Co-solvents: Incorporating a co-solvent can enhance the solubility of your compound in the final aqueous solution.[3][4] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.
-
Formulation with Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that encapsulate the hydrophobic compound and increase its apparent aqueous solubility.
-
pH Adjustment: The hydroxyl group on the biphenyl ring is weakly acidic. Increasing the pH of your buffer might deprotonate this group, leading to a more soluble salt form. Conversely, depending on the pKa of the entire molecule, acidification could also be explored. A pH-solubility profile is recommended to determine the optimal pH.[5]
Q3: Can I use heating to help dissolve the compound?
A3: Gentle heating can be an effective way to increase the rate of dissolution. However, it is crucial to be aware of the compound's thermal stability. Prolonged exposure to high temperatures can lead to degradation. It is advisable to perform a stability test by dissolving a small amount of the compound with heat and then analyzing it by HPLC or LC-MS to check for degradation products.
Q4: Are there any alternative formulation strategies I can try for in vivo studies?
A4: For in vivo applications where solubility and bioavailability are critical, more advanced formulation strategies may be necessary:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly soluble drugs.[6][7] These systems form fine emulsions upon contact with aqueous gastrointestinal fluids, enhancing drug solubilization and absorption.
-
Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[8][9] This is often achieved through techniques like spray drying or hot-melt extrusion.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[3][4]
Troubleshooting Guides
Problem 1: Compound is insoluble in 100% DMSO.
This is unlikely for most organic compounds but can occur if the compound is highly crystalline.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High crystal lattice energy | Gentle heating (up to 40-50°C) | Provides the energy needed to break the crystal lattice. |
| Impurities | Sonication | Mechanical energy can help to break up solid aggregates. |
| Incorrect solvent choice | Try alternative strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). | Different solvents have varying abilities to disrupt crystal packing. |
Problem 2: Compound precipitates upon dilution of the DMSO stock into an aqueous medium.
This is the most common solubility issue.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exceeding aqueous solubility limit | Decrease the final concentration of the compound. | A lower concentration may fall within the compound's solubility limit. |
| Poor mixing | Add the DMSO stock to the aqueous medium dropwise while vortexing vigorously. | Rapid and efficient mixing can prevent localized high concentrations that lead to precipitation. |
| Unfavorable pH | Determine the pKa of the compound and adjust the pH of the aqueous medium accordingly. | Ionization of the compound can significantly increase its aqueous solubility. |
| Insufficient solubilizing agents | Incorporate co-solvents (e.g., PEG400) or surfactants (e.g., Tween® 80) into the aqueous medium. | These agents can increase the solvent's capacity to dissolve the hydrophobic compound. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Stock Solution
Objective: To prepare a high-concentration stock solution of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide for use in in vitro assays.
Materials:
-
N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Warming plate or water bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with a MW of 267.31 g/mol , add 1 mL of DMSO to 2.67 mg of the compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved solid remains, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation for In Vivo Oral Dosing using a Co-solvent System
Objective: To prepare a formulation of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide suitable for oral gavage in animal models.
Materials:
-
N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
-
DMSO
-
PEG400
-
Tween® 80
-
Saline (0.9% NaCl) or water
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.[2]
-
In a separate tube, prepare the vehicle by mixing PEG400 and Tween® 80. A common ratio is 40% PEG400 and 5% Tween® 80 in the final formulation.
-
Slowly add the DMSO stock solution to the PEG400/Tween® 80 mixture while vortexing.
-
Add saline or water to reach the final desired volume and concentration, continuing to vortex to ensure a clear, homogenous solution. A typical final vehicle composition might be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% water.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, you may need to adjust the ratios of the components or decrease the final concentration of the compound.
Visualizing the Solubility Challenge and Solutions
Caption: A workflow diagram illustrating the troubleshooting process for solubilizing N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
PubChem. Ethyl 4'-hydroxy-4-biphenylcarboxylate. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
ResearchGate. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
-
Amol S Deshmukh, Kundan J Tiwari, Vijay R Mahajan. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]
-
PrepChem.com. Synthesis of N-(4-decylphenyl)-2-hydroxy-[1,1'-biphenyl]-3-carboxamide. [Link]
-
PubChem. Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-. [Link]
-
PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. [Link]
-
Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]
-
PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]
-
PubChem. N-ethyl-4-hydroxybenzamide. [Link]
-
PubChem. N-ethyl-4-hydroxy-2-oxo-1H-1,7-naphthyridine-3-carboxamide. [Link]
-
PubChem. Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. longdom.org [longdom.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Yield in N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide Synthesis
Welcome to the technical support center for the synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important biphenyl amide derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and significantly improve your reaction yields.
Introduction: A Tale of Two Reactions
The synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide typically involves two key transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl core and an amide bond formation. Poor yields can often be traced back to inefficiencies in one or both of these critical steps. This guide is structured to address potential pitfalls in a logical, step-by-step manner, providing you with the insights to diagnose and resolve the issues you may be encountering in the laboratory.
A plausible and efficient synthetic route is outlined below. Our troubleshooting guide will be based on this proposed pathway.
Caption: Proposed synthetic route for N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide via a Suzuki-Miyaura coupling.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, but its success is highly dependent on the careful control of several factors.[1]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion to the biphenyl product. What are the likely causes?
A1: Low or no product yield in a Suzuki coupling reaction can often be attributed to several key factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivation, often due to oxidation by residual oxygen, can halt the catalytic cycle.[2]
-
Ligand Issues: The choice of phosphine ligand is critical. An inappropriate ligand can lead to slow oxidative addition or reductive elimination steps in the catalytic cycle.[2]
-
Base and Solvent Incompatibility: The base and solvent system plays a crucial role in the transmetalation step and the overall stability of the catalytic species.[2]
-
Poor Quality of Boronic Acid: Boronic acids can undergo degradation, particularly if not stored properly.
Q2: How do I choose the right palladium catalyst and ligand for my substrates?
A2: For coupling an aryl bromide (like 3-bromo-N-ethylbenzamide) with an arylboronic acid, a variety of palladium catalysts can be effective. A common starting point is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) that is reduced in situ to the active Pd(0) species.[2] For electron-rich aryl halides, using electron-rich and bulky phosphine ligands can promote the oxidative addition step.[1][2]
Q3: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I use?
A3: The base is essential for the activation of the organoboron compound, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can be substrate-dependent, and screening different bases is sometimes necessary.
Troubleshooting Guide: Low Yield in Suzuki Coupling
| Observed Problem | Potential Cause | Recommended Solution |
| No product formation, starting materials remain. | Inactive catalyst. | Ensure your palladium catalyst is fresh and properly stored. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen.[2] Consider using a precatalyst that readily forms the active Pd(0) species.[2] |
| Low conversion, a mixture of starting materials and product. | Suboptimal ligand. | For less reactive aryl chlorides, bulky and electron-donating ligands are often necessary.[1][2] Screen a variety of phosphine ligands (e.g., SPhos, XPhos) to find the optimal one for your specific substrates.[3] |
| Significant formation of homocoupling byproducts. | Inappropriate reaction conditions. | This can sometimes be observed with certain boronic acids.[4] Adjusting the stoichiometry of the reactants, changing the solvent, or using a different base can help minimize this side reaction. |
| Inconsistent yields between batches. | Poor quality or degradation of the boronic acid. | Use fresh, high-purity boronic acid. Store it in a desiccator to prevent decomposition. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
To a round-bottom flask, add 3-bromo-N-ethylbenzamide (1.0 equiv), (4-hydroxyphenyl)boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Add a solvent mixture, such as dioxane and water (e.g., 4:1 v/v).
-
Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if required.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Troubleshooting the Amide Bond Formation
Assuming the biphenyl carboxylic acid intermediate, 4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, has been successfully synthesized, the next critical step is the amide coupling with ethylamine. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry, yet it can be fraught with challenges.[5][6]
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is giving a low yield. What are the common culprits?
A1: Several factors can lead to poor yields in amide coupling reactions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to undergo nucleophilic attack by the amine.[5][7] Inefficient activation is a primary cause of low yield.[7]
-
Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[7]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction.[7]
-
Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[7][8]
Q2: How do I choose the right coupling reagent?
A2: The choice of coupling reagent is critical and depends on the specific substrates.[5][7]
- Carbodiimides (e.g., EDC, DCC): These are widely used and effective for many standard couplings. They are often used with additives like HOBt or OxymaPure to improve efficiency and suppress side reactions like racemization.[5][8]
- Uronium/Aminium Salts (e.g., HATU, HBTU): These are generally more powerful activating agents and are often the reagents of choice for more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines.[8]
Q3: Why is a non-nucleophilic base like DIPEA often used in amide coupling reactions?
A3: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize any acid that is present or generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile.[7]
Troubleshooting Guide: Low Yield in Amide Coupling
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no product yield, starting materials remain. | Ineffective activation of the carboxylic acid. | Switch to a more potent coupling reagent like HATU or COMU, especially if your substrates are sterically hindered.[8] Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.[8] |
| Reaction is sluggish or stalls. | Amine is not sufficiently nucleophilic or is deactivated. | Ensure an adequate amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) is used to scavenge protons and keep the amine in its free, nucleophilic form.[8] |
| Significant amount of unreacted carboxylic acid. | Hydrolysis of the activated intermediate. | Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[7][8] |
| Formation of unknown byproducts. | Side reactions of the coupling reagent or starting materials. | Consider pre-activating the carboxylic acid by stirring it with the coupling reagent and base for a short period (5-15 minutes) before adding the amine.[8] This can sometimes lead to cleaner reactions. |
Experimental Protocol: Optimized Amide Coupling using HATU
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproduct formation in "N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide" synthesis
Technical Support Center: Synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
Welcome to the technical support guide for the synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar structures. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize byproduct formation and maximize yield and purity.
Overview of the Synthetic Strategy
The synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide is typically achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure, followed by an amide coupling reaction. Each step presents unique challenges that can lead to significant byproduct formation if not properly controlled. This guide provides a systematic, question-driven approach to overcoming these hurdles.
General Synthesis Workflow
The logical flow of the synthesis is outlined below, starting from commercially available precursors.
Caption: General synthetic routes to the target compound.
Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling
This stage is critical for establishing the biphenyl backbone. Common issues often relate to catalyst activity and side reactions involving the boronic acid.
Q1: My Suzuki coupling reaction has stalled or resulted in a low yield of the biphenyl intermediate. What are the primary causes?
A1: Low conversion in a Suzuki-Miyaura coupling is a frequent issue stemming from several factors. A systematic check is essential.
-
Catalyst Inactivation: The Palladium catalyst is the heart of the reaction. Inactivation via oxygen is a common failure mode. Ensure your reaction is thoroughly degassed (e.g., by three cycles of vacuum/inert gas backfill or by sparging the solvent with argon/nitrogen) before adding the catalyst.
-
Base Selection and Strength: The base is crucial for activating the boronic acid to facilitate transmetalation.[1] For substrates with sensitive functional groups like phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient.[2][3] If conversion is low, consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The base must be anhydrous and finely powdered for optimal reactivity.
-
Solvent Choice: The solvent system must solubilize all components and be appropriate for the reaction temperature. A mixture of an organic solvent like 1,4-dioxane or THF with water is standard, as water can aid in dissolving the inorganic base.[2]
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. Using fresh, high-quality boronic acid is recommended. The use of boronate esters, such as the pinacol ester of 4-hydroxyphenylboronic acid, can also improve stability and reproducibility.[4]
Q2: I am observing a significant amount of 4,4'-biphenol as a byproduct. How can I prevent this?
A2: The formation of 4,4'-biphenol arises from the homocoupling of 4-hydroxyphenylboronic acid. This side reaction is often promoted by the presence of oxygen and excessive catalyst loading.
-
Minimize Oxygen: Rigorous degassing is the most effective preventative measure. Oxygen can participate in an alternative catalytic cycle that favors homocoupling.
-
Optimize Catalyst Loading: While counterintuitive, excessively high concentrations of the palladium catalyst can sometimes favor homocoupling. Typical loadings range from 1-5 mol%.
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide. Using a large excess can drive the homocoupling pathway.[2]
Troubleshooting Guide & FAQs: Amide Coupling
The formation of the amide bond is the final step. Byproduct formation here is typically related to the activation of the carboxylic acid and the presence of moisture.[5][6]
Q1: My amide coupling reaction is inefficient, and I am mostly recovering my starting carboxylic acid. What should I optimize?
A1: This indicates a failure in the activation of the carboxylic acid or rapid hydrolysis of the activated intermediate.
-
Reagent Quality & Anhydrous Conditions: Amide coupling reagents, particularly carbodiimides (like EDC) and uronium salts (like HATU), are highly sensitive to moisture.[7] Ensure all reagents are fresh and stored in a desiccator. Use anhydrous solvents (e.g., DMF, DCM) and conduct the reaction under an inert atmosphere (N₂ or Ar).
-
Choice of Coupling Reagent: For challenging or precious substrates, a standard EDC/HOBt system may not be sufficient. Uronium-based reagents like HATU or HBTU are generally more efficient, leading to faster reaction times and higher yields with fewer side reactions.[5][7]
-
Base Selection: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt (if ethylamine HCl is used). N,N-Diisopropylethylamine (DIPEA) is a common choice as its steric bulk prevents it from competing with the primary amine as a nucleophile.[7][8][9] Triethylamine (TEA) can sometimes lead to side reactions.
-
Pre-activation: For some protocols, especially with HATU, pre-activating the carboxylic acid for 5-15 minutes with the coupling reagent and base before adding the amine can improve yields.[7]
Q2: My LC-MS analysis shows a byproduct with a mass corresponding to my desired product + 155 amu after using EDC. What is this and how do I avoid it?
A2: This byproduct is almost certainly the N-acylurea. It forms when the highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid with EDC, rearranges instead of reacting with the amine. This rearrangement is irreversible and consumes your starting material.
-
The Role of Additives: This is the classic reason for using additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as "activated ester traps." They react rapidly with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. HOAt is often considered superior to HOBt, leading to higher yields and less racemization in chiral systems.[8][9]
-
Solution: Always use an additive like HOBt or HOAt (typically 1.1-1.2 equivalents) when using a carbodiimide coupling reagent like EDC.
Logic of N-Acylurea Byproduct Formation
The diagram below illustrates the critical branch point where the reaction can proceed productively or form the undesired N-acylurea byproduct.
Caption: Reaction pathways in EDC coupling, showing the formation of the desired amide versus the N-acylurea byproduct and the role of HOBt/HOAt.
General Troubleshooting
Q3: My final product appears to be degrading during workup or purification, showing the carboxylic acid intermediate again. Why is this happening?
A3: Amide bonds are generally robust, but they can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated.[10][11] The presence of the phenolic hydroxyl group can sometimes participate in or be affected by these conditions.
-
Workup Conditions: Avoid prolonged exposure to strong acids (e.g., concentrated HCl) or bases (e.g., >1M NaOH) during the aqueous workup. Use milder conditions like saturated sodium bicarbonate (NaHCO₃) for basic washes and dilute acid (e.g., 0.1-0.5M HCl) for acidic washes. Ensure all workup steps are performed at room temperature or below.
-
Purification: When performing silica gel chromatography, the silica can be slightly acidic. For sensitive compounds, this can sometimes cause degradation. If you suspect this is an issue, you can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before packing the column.
Data Tables and Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Relative Cost | Efficiency | Key Byproduct Risk | Recommended Use Case |
| EDC / HOBt | Low | Good | N-Acylurea (if no HOBt) | Standard couplings, large scale |
| EDC / HOAt | Moderate | Very Good | Low | Higher efficiency than HOBt[8][9] |
| HATU / DIPEA | High | Excellent | Guanidinium species | Difficult couplings, acid-sensitive substrates, rapid reactions[5][7] |
| SOCl₂ | Very Low | Varies | Acid-sensitive degradation | For robust substrates where an acyl chloride intermediate is stable[12] |
Protocol 1: General Procedure for HATU Coupling
This protocol is recommended for achieving high yields and purity on a research scale.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (1 equivalent) in anhydrous DMF (to make a ~0.1 M solution).
-
Activation: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents).
-
Pre-Stirring: Stir the mixture at room temperature for 10-15 minutes. The solution may change color. This is the "pre-activation" step.[7]
-
Amine Addition: Add ethylamine (1.2 equivalents) to the reaction mixture. If using ethylamine hydrochloride, ensure enough DIPEA (an extra 1.1 eq) is present to neutralize the salt.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Purification by Column Chromatography
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (like methanol or ethyl acetate) and adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Elute the column with a gradually increasing gradient of ethyl acetate in hexanes. The less polar byproducts will elute first, followed by the desired product. The starting carboxylic acid, being more polar, will elute last or remain on the column. Collect fractions and analyze by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[13][14]
References
-
Carpino, L. A., El-Faham, A. (1999). The Dizirconia-Modified ZSM-5: A Novel and Efficient Catalyst for the Synthesis of N-Acyl-Sulfonamides. Journal of Organic Chemistry, 64(18), 6657-6669. Available at: [Link]
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. University of Calgary Chemistry LibreTexts. Available at: [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]
-
Wessolowski, A., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 389-397. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Resources. Available at: [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute Chemistry Resources. Available at: [Link]
-
Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Available at: [Link]
-
Chad's Prep. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Ashenhurst, J. (2019). Hydrolysis of Amides Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2014). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. PubMed Central. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Arora, et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1039-1044. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). SCHEME 1 Synthesis of N-maleimidoethyl-3, 3-bis (4-hydroxyphenyl). ResearchGate. Available at: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 12. asianpubs.org [asianpubs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
"N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide" selectivity profiling against kinase panel
In the landscape of modern drug discovery, the development of targeted therapies hinges on a deep understanding of a compound's interaction with its intended molecular target and, just as critically, its non-interaction with others. This guide provides an in-depth comparative analysis of the kinase selectivity profile for a representative compound from the biphenyl carboxamide class, a scaffold of significant interest in medicinal chemistry.
While specific experimental data for every analog, such as N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide , is not always publicly available, the principles and methodologies for profiling such compounds are universal. Here, we will use a well-characterized inhibitor to illustrate the process and interpretation of kinase selectivity screening, providing a framework for researchers, scientists, and drug development professionals to evaluate compounds within this chemical class. The biphenyl amide structure has been identified as a novel series of p38 MAP kinase inhibitors, highlighting the scaffold's potential.[1]
The Imperative of Kinase Selectivity
Protein kinases, with over 500 members in the human genome, represent one of the most critical enzyme families and a major class of drug targets, particularly in oncology.[2] They share a highly conserved ATP-binding pocket, which presents a significant challenge: achieving inhibitor selectivity.[3] A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unforeseen toxicities and a narrow therapeutic window. Conversely, a highly selective inhibitor promises a more precise therapeutic effect with fewer side effects. Therefore, comprehensive selectivity profiling is not merely a characterization step but a cornerstone of preclinical drug development.[4]
This guide will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target, a key mediator of angiogenesis essential for tumor growth.[5][6][7] We will use established, multi-targeted kinase inhibitors that feature the broader biaryl amide/urea pharmacophore—Sorafenib and Sunitinib —as comparators to a more selective agent, illustrating the spectrum of selectivity profiles a researcher might encounter.[5][6]
Methodology: Quantifying Kinase-Inhibitor Interactions
To generate a robust selectivity profile, a systematic screening of the compound against a large panel of purified human kinases is required. Several platform technologies exist for this purpose, broadly categorized into binding assays and activity assays.
Featured Methodology: Competition Binding Assays (e.g., KINOMEscan™)
Competition binding assays provide a direct measure of the interaction between an inhibitor and a kinase, independent of ATP concentration or substrate binding. The KINOMEscan™ platform, for example, measures the ability of a test compound to displace an immobilized, active-site-directed ligand from the kinase.[8][9] The amount of kinase bound to the immobilized ligand is quantified using qPCR, and a dissociation constant (Kd) can be determined from dose-response curves.[8][9] Lower Kd values signify a stronger binding affinity.
Experimental Workflow: KINOMEscan™ Profiling
Caption: KINOMEscan™ Competition Binding Assay Workflow.
Step-by-Step KINOMEscan™ Protocol
-
Compound Preparation : A stock solution of the test compound (e.g., in 100% DMSO) is prepared. For Kd determination, an 11-point, three-fold serial dilution is typically performed.[8]
-
Assay Assembly : The assay has three core components: the DNA-tagged kinase, the test compound, and a ligand immobilized on a solid support (e.g., beads).[8][9] These are combined in microplate wells.
-
Competition Binding : The mixture is incubated to allow the binding interactions to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's active site.[9]
-
Capture & Wash : The solid support is washed to remove any kinase that has not bound to the immobilized ligand (i.e., kinase that is bound to the test compound or is unbound).
-
Quantification : The amount of kinase remaining bound to the solid support is quantified by eluting and measuring the associated DNA tag using quantitative PCR (qPCR).[8]
-
Data Analysis : The qPCR signal is compared to a DMSO control (vehicle). A reduced signal indicates that the test compound has displaced the kinase from the immobilized ligand. Data is typically expressed as percent inhibition or used to calculate a Kd value.
Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is often visualized using a "kinome tree" diagram, where inhibited kinases are marked, providing an at-a-glance overview of a compound's target profile. For quantitative comparison, tabular data is essential. Below is a comparison of established multi-kinase inhibitors against key oncogenic kinases.
Table 1: Inhibitory Activity (IC50 nM) of Selected Kinase Inhibitors
| Kinase Target | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR-2 | 80[5] | 90[5] | 0.2[5] |
| PDGFRβ | 2[5] | 20[5] | 1.6[5] |
| c-Kit | 80[5] | - | 1.7[5] |
| FLT3 | - | - | >1000[5] |
| RET | - | - | >1000[5] |
Data is compiled from various sources and assays; direct comparison of absolute values should be made with caution.[5]
Analysis of Selectivity
-
Sunitinib and Sorafenib are classic examples of "multi-targeted" or "promiscuous" inhibitors. They potently inhibit VEGFR-2 but also show strong activity against other receptor tyrosine kinases like PDGFRβ and c-Kit.[5][10] This broader activity spectrum can contribute to both their efficacy across different tumor types and their distinct side-effect profiles.
-
Axitinib demonstrates a more selective profile. While it potently inhibits VEGFR-2, PDGFRβ, and c-Kit, its activity against other kinases like FLT3 and RET is significantly lower, indicating a more focused target engagement.[5]
A truly "selective" inhibitor, such as the hypothetical ideal biphenyl carboxamide analog, would show a very low Kd or IC50 for its intended target (e.g., VEGFR-2) and values several orders of magnitude higher for all other kinases screened.
Visualizing Kinase Selectivity
The concept of selectivity can be illustrated by showing the differential binding affinity of a compound for its primary target versus off-targets. A selective compound has a strong, specific interaction with its intended kinase, while a non-selective compound binds to many kinases with varying affinities.
Caption: Conceptual Diagram of Kinase Inhibitor Selectivity.
Conclusion and Outlook
The kinase selectivity profile is a critical dataset in the journey of a small molecule from a chemical scaffold to a potential therapeutic agent. For compounds in the biphenyl carboxamide class, like N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide, thorough profiling is essential to understand their biological activity and potential liabilities.
This guide has outlined a robust methodology for determining kinase selectivity using competition binding assays and provided a comparative framework using well-known VEGFR-2 inhibitors. Researchers developing novel biphenyl carboxamide analogs should prioritize broad kinase screening early in the discovery process. The resulting data not only validates the intended target engagement but also uncovers potential off-target activities that could be exploited for polypharmacology or flagged as a liability. Ultimately, a comprehensive understanding of the kinome-wide interactions of a compound is indispensable for the rational design of safer, more effective targeted therapies.
References
-
LINCS Data Portal. (2013). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Pharmaceuticals, 14(10), 1029. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
DiscoveRx Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Malik, I. M., et al. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research, 27(3), 581-589. Retrieved from [Link]
-
HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Christie, M. I., et al. (2008). Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. Bioorganic & Medicinal Chemistry Letters, 18(1), 324-328. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
-
Zhang, H., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(40), 14505-14516. Retrieved from [Link]
-
Arora, K. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1039-1044. Retrieved from [Link]
-
Rosse, G. (2017). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry, 60(5), 1793-1816. Retrieved from [Link]
-
Ohbayashi, M., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 26(15), 4445-4458. Retrieved from [Link]
-
Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Retrieved from [Link]
Sources
- 1. Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
